molecular formula C12H8F7N3O2 B4967015 1-ethyl-2-(heptafluoropropyl)-5-nitro-1H-benzimidazole

1-ethyl-2-(heptafluoropropyl)-5-nitro-1H-benzimidazole

Cat. No. B4967015
M. Wt: 359.20 g/mol
InChI Key: MXMSUDWRRPDLSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-2-(heptafluoropropyl)-5-nitro-1H-benzimidazole is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as EF5, and it has been used in a variety of applications, including cancer research and hypoxia imaging. In

Mechanism of Action

EF5 works by binding to proteins in the cells that are sensitive to oxygen levels. When there is a lack of oxygen in the tissues, EF5 binds to these proteins, which allows it to be detected using imaging techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI).
Biochemical and Physiological Effects:
EF5 has been shown to have a number of biochemical and physiological effects. In addition to its ability to detect hypoxia in tumors, EF5 has also been shown to have anti-inflammatory and antioxidant properties. These properties make EF5 a promising candidate for the development of new treatments for a variety of diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of EF5 is its ability to detect hypoxia in tumors. This makes it a valuable tool for cancer research, as it allows researchers to study the effects of hypoxia on tumor growth and development. However, there are also some limitations to the use of EF5 in lab experiments. For example, EF5 can be toxic to cells at high concentrations, which can limit its use in certain types of experiments.

Future Directions

There are a number of future directions for the use of EF5 in scientific research. One potential application is in the development of new cancer treatments. EF5 could be used to develop drugs that target hypoxic cells in tumors, which could improve the effectiveness of cancer treatments. Additionally, EF5 could be used to study the effects of hypoxia on other diseases, such as heart disease and stroke. Overall, EF5 is a promising compound that has the potential to advance our understanding of a variety of diseases and lead to the development of new treatments.

Synthesis Methods

The synthesis of EF5 involves a series of chemical reactions that result in the formation of the final compound. The first step in the synthesis process is the reaction of 2-nitrobenzimidazole with ethyl bromide, which results in the formation of 1-ethyl-2-nitro-1H-benzimidazole. The second step involves the reaction of the intermediate compound with heptafluoropropyl iodide, which results in the formation of 1-ethyl-2-(heptafluoropropyl)-5-nitro-1H-benzimidazole.

Scientific Research Applications

EF5 has been extensively studied for its potential use in scientific research. One of the primary applications of EF5 is in cancer research, where it is used as a hypoxia imaging agent. Hypoxia is a condition in which there is a lack of oxygen in the tissues, and it is a common feature of many types of cancer. EF5 can be used to detect hypoxia in tumors, which can help researchers to develop new treatments for cancer.

properties

IUPAC Name

1-ethyl-2-(1,1,2,2,3,3,3-heptafluoropropyl)-5-nitrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F7N3O2/c1-2-21-8-4-3-6(22(23)24)5-7(8)20-9(21)10(13,14)11(15,16)12(17,18)19/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMSUDWRRPDLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2-(1,1,2,2,3,3,3-heptafluoropropyl)-5-nitrobenzimidazole

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